molecular formula C8H6BrF2NO2 B2472567 Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]- CAS No. 1523194-44-6

Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]-

Cat. No. B2472567
CAS RN: 1523194-44-6
M. Wt: 266.042
InChI Key: QLCNKZRPRRBRNQ-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl], is an organic compound that is widely used in the synthesis of organic compounds. It is a halogenated heterocyclic compound and is derived from the reaction of 2-bromoethyl bromide and 1,6-difluoromethoxy-3-pyridinylmagnesium bromide. This compound has been extensively studied in the scientific community due to its potential applications in the synthesis of organic compounds and its ability to act as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]- has been studied in the context of chemical synthesis. For example, a study synthesized 1-(6-Bromo-pyridin-3-yl)-ethanone using dibromo-pyridine, achieving a total yield of 81% (Zeng-sun Jin, 2015).

  • Another study synthesized derivatives of this compound, focusing on the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives and their biological activities. The derivatives showed potent immunosuppressive and immunostimulatory effects on immune cells (H. Abdel‐Aziz et al., 2011).

Biological and Medical Applications

  • A study focused on the synthesis of novel dienone pyridine ethanone curcumin analogues, which demonstrated tumor growth inhibition and antiangiogenic effects against mouse Ehrlich ascites tumor in vivo (H. Chandru et al., 2008).

  • In the field of medicinal chemistry, a study synthesized 2-bromo-1-(2,5-dimethoxyphenyl)ethanone, which proved to be an effective chemical protective group but did not exhibit photolytic phenomena (Li Hong-xia, 2007).

Pharmaceutical Synthesis

  • The compound has been used in the synthesis of key intermediates for pharmaceuticals, such as Etoricoxib, a medication used to treat pain and inflammation (Pan Hai-ya, 2012).

properties

IUPAC Name

2-bromo-1-[6-(difluoromethoxy)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO2/c9-3-6(13)5-1-2-7(12-4-5)14-8(10)11/h1-2,4,8H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCNKZRPRRBRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)CBr)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]-

CAS RN

1523194-44-6
Record name 2-bromo-1-[6-(difluoromethoxy)pyridin-3-yl]ethan-1-one
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Synthesis routes and methods

Procedure details

A solution of 100 mg (0.41 mmol) of 5-(1-butoxyvinyl)-2-difluoromethoxypyridine in 4 mL of THF/H2O (3/1: v/v) is cooled to 0° C. 74 mg (0.41 mmol) of N-bromosuccinimide are then added in a single portion. The yellow solution is stirred at 0° C. for 1 hour and then taken up in water and extracted with EtOAc. The organic phase is washed with saturated aqueous NaHCO3 solution and then with saturated NaCl solution, dried over magnesium sulfate and then evaporated to dryness. The crude product is purified by chromatography on silica gel (eluent: 20/80 EtOAc/heptane to 40/60 EtOAc/heptane over 15 minutes) to give 82 mg of 2-bromo-1-(6-difluoromethoxypyrid-3-yl)ethanone, corresponding to the following characteristics:
Name
5-(1-butoxyvinyl)-2-difluoromethoxypyridine
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
74 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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